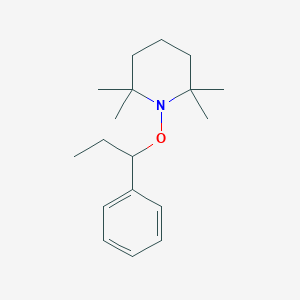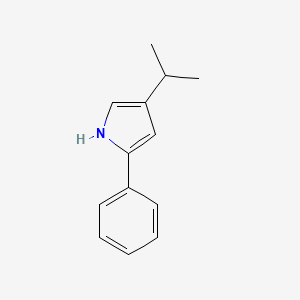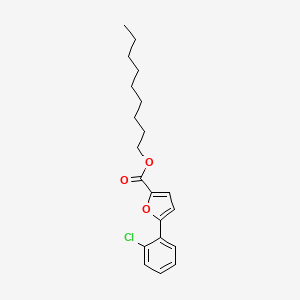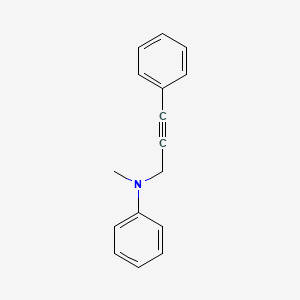
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C13H18FO4P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid derivatives with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Phosphonic acid and isopropyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products of the phosphonic acid ester.
Scientific Research Applications
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphonic acid derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes that recognize phosphate substrates. This binding can inhibit the enzyme’s activity, making the compound a potential enzyme inhibitor. The fluorobenzoyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphonic acid, (2-chlorobenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in the original compound can provide different electronic and steric effects, influencing its reactivity and binding properties.
Phosphonic acid, (2-bromobenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a bromine atom. Bromine is larger and less electronegative than fluorine, which can affect the compound’s chemical behavior and interactions.
Phosphonic acid, (2-methylbenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a methyl group. The absence of a halogen atom can result in different reactivity and biological activity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Properties
| 141543-26-2 | |
Molecular Formula |
C13H18FO4P |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
di(propan-2-yloxy)phosphoryl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H18FO4P/c1-9(2)17-19(16,18-10(3)4)13(15)11-7-5-6-8-12(11)14/h5-10H,1-4H3 |
InChI Key |
OJJDEGYWSMAVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(=O)C1=CC=CC=C1F)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)






